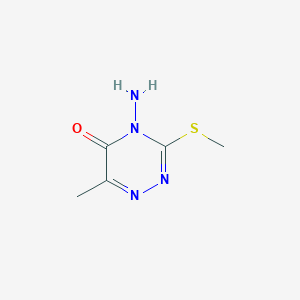

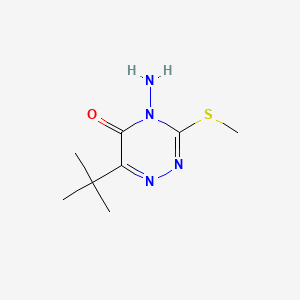

4-amino-6-methyl-3-(methylthio)-1,2,4-triazin-5(4H)-one

Description

Properties

IUPAC Name |

4-amino-6-methyl-3-methylsulfanyl-1,2,4-triazin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4OS/c1-3-4(10)9(6)5(11-2)8-7-3/h6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGWGENIBCSVSNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N(C1=O)N)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80172173 | |

| Record name | 1,2,4-Triazin-5(4H)-one, 4-amino-6-methyl-3-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80172173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18826-96-5 | |

| Record name | 1,2,4-Triazin-5(4H)-one, 4-amino-6-methyl-3-(methylthio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018826965 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,4-Triazin-5(4H)-one, 4-amino-6-methyl-3-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80172173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-amino-6-methyl-3-(methylthio)-1,2,4-triazin-5(4H)-one (CAS Number: 18826-96-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-amino-6-methyl-3-(methylthio)-1,2,4-triazin-5(4H)-one, a heterocyclic compound with significant potential in agrochemical and medicinal chemistry. As a structural analog of the well-known herbicide Metribuzin, this molecule serves as a key intermediate and a subject of interest for the development of novel bioactive agents. This document delves into its chemical and physical properties, outlines established and theoretical synthesis protocols, explores its potential mechanisms of action, and discusses its applications in research and development. Detailed experimental methodologies, safety protocols, and analytical procedures are also provided to support further investigation of this versatile compound.

Introduction

4-amino-6-methyl-3-(methylthio)-1,2,4-triazin-5(4H)-one belongs to the 1,2,4-triazinone class of heterocyclic compounds, a family recognized for its diverse biological activities.[1] The core structure of this compound is closely related to Metribuzin, a widely used herbicide, with the distinguishing feature being a methyl group at the 6-position of the triazinone ring instead of a tert-butyl group.[2] This structural modification makes it a valuable subject for structure-activity relationship (SAR) studies, particularly in the exploration of new agrochemicals.[2] The presence of multiple functional groups, including an amino group, a methylthio substituent, and the triazinone core, renders it a versatile scaffold for the synthesis of more complex molecules through reactions like nucleophilic substitution and cyclization.[2] This guide aims to consolidate the available technical information on this compound, providing a foundational resource for researchers in agrochemistry, medicinal chemistry, and materials science.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 4-amino-6-methyl-3-(methylthio)-1,2,4-triazin-5(4H)-one is fundamental to its application in research and synthesis.

| Property | Value | Source |

| CAS Number | 18826-96-5 | [3] |

| Molecular Formula | C₅H₈N₄OS | [3] |

| Molecular Weight | 172.21 g/mol | [3] |

| Appearance | Solid | [3] |

| Purity | ≥95% | [3] |

Further experimental data on properties such as melting point, boiling point, solubility, and spectral characteristics are not extensively documented in publicly available literature and would require experimental determination.

Synthesis and Chemical Reactivity

General Synthesis Pathway

The synthesis of 4-amino-6-alkyl-3-(methylthio)-1,2,4-triazin-5(4H)-ones typically proceeds through a two-step process:

-

Formation of the Triazinone Ring: Condensation of a suitable α-keto acid with thiocarbohydrazide to form the 4-amino-6-alkyl-3-thioxo-1,2,4-triazin-5(4H)-one intermediate.

-

S-Methylation: Subsequent methylation of the thiol group to yield the final product.

Caption: Generalized synthesis pathway for 4-amino-6-methyl-3-(methylthio)-1,2,4-triazin-5(4H)-one.

Detailed Experimental Protocol (Hypothetical)

This protocol is adapted from the known synthesis of Metribuzin and should be optimized for the methyl analog.

Step 1: Synthesis of 4-amino-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one

-

Dissolve pyruvic acid (1 equivalent) in a suitable solvent such as aqueous ethanol.

-

Add thiocarbohydrazide (1 equivalent) to the solution.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.

-

Filter the solid, wash with cold ethanol, and dry under vacuum to yield 4-amino-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one.

Step 2: S-Methylation to Yield 4-amino-6-methyl-3-(methylthio)-1,2,4-triazin-5(4H)-one

-

Suspend the 4-amino-6-methyl-3-thioxo-1,2,4-triazin-5(4H)-one (1 equivalent) in a mixture of water and a suitable base (e.g., sodium hydroxide) to form the thiolate salt.

-

Cool the mixture in an ice bath and add a methylating agent such as dimethyl sulfate or methyl iodide (1.1 equivalents) dropwise, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours.

-

Monitor the reaction by TLC. Upon completion, the product will precipitate.

-

Filter the precipitate, wash thoroughly with water, and dry to obtain 4-amino-6-methyl-3-(methylthio)-1,2,4-triazin-5(4H)-one.

Potential Mechanism of Action and Biological Activities

Given its structural similarity to Metribuzin, the primary hypothesized mechanism of action for 4-amino-6-methyl-3-(methylthio)-1,2,4-triazin-5(4H)-one is the inhibition of photosynthesis at Photosystem II (PSII).

Herbicidal Activity

Triazinone herbicides are known to bind to the D1 quinone-binding protein in PSII, blocking electron transport and leading to the accumulation of reactive oxygen species, which ultimately causes cell death in susceptible plants. It is plausible that the methyl analog shares this mechanism.

Caption: Hypothesized mechanism of action: Inhibition of the photosynthetic electron transport chain.

Antimicrobial and Other Potential Activities

Derivatives of 1,2,4-triazine are known to exhibit a broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer effects.[4] The 4-amino-3-thioxo-1,2,4-triazin-5-one scaffold, a precursor to the title compound, has been used to synthesize derivatives with notable antimicrobial properties. Further research is warranted to explore the potential of 4-amino-6-methyl-3-(methylthio)-1,2,4-triazin-5(4H)-one and its derivatives in these therapeutic areas.

Analytical Characterization

For accurate identification and quantification, a combination of chromatographic and spectroscopic methods is recommended.

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase C18 column with a mobile phase consisting of a gradient of acetonitrile and water (with 0.1% formic acid) is a suitable starting point for method development. Detection can be achieved using a UV detector at a wavelength determined by the compound's UV-Vis spectrum.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used for both identification and quantification, particularly for volatile derivatives.

Spectroscopic Methods

While specific spectra for this compound are not widely published, the expected spectral characteristics are as follows:

-

¹H NMR: Resonances corresponding to the methyl group at the 6-position, the S-methyl group, and the amino protons.

-

¹³C NMR: Signals for the two methyl carbons, the carbonyl carbon, and the carbons of the triazine ring.

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the compound's molecular weight (172.21 g/mol ).

-

Infrared (IR) Spectroscopy: Characteristic peaks for N-H stretching of the amino group, C=O stretching of the carbonyl group, and C-S stretching.

Safety and Handling

As with any chemical compound, proper safety precautions should be observed when handling 4-amino-6-methyl-3-(methylthio)-1,2,4-triazin-5(4H)-one.

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust. Handle in a well-ventilated area.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion and Future Directions

4-amino-6-methyl-3-(methylthio)-1,2,4-triazin-5(4H)-one is a promising heterocyclic compound with significant potential as a building block in the synthesis of novel agrochemicals and pharmaceuticals. Its structural similarity to Metribuzin provides a strong rationale for investigating its herbicidal properties. Furthermore, the broader biological activities associated with the 1,2,4-triazine core suggest that this compound and its derivatives may possess valuable antimicrobial or other therapeutic properties.

Future research should focus on:

-

Developing and publishing a detailed, optimized synthesis protocol.

-

Comprehensive spectroscopic and crystallographic characterization.

-

Systematic evaluation of its biological activities, including herbicidal, antimicrobial, and cytotoxic effects.

-

Toxicological studies to establish a comprehensive safety profile.

This technical guide serves as a foundational resource to stimulate and support these future research endeavors.

References

-

Synthesis, Characterization and Biological Activity of Some 1,2,4-Triazine Derivatives. (2025). ResearchGate. Retrieved from [Link]

-

New 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide Derivatives, Design, Synthesis and Anticancer Evaluation. (2022). National Institutes of Health. Retrieved from [Link]

-

SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF NEW FUSED TRIAZINE DERIVATIVES BASED ON 6-METHYL-3-THIOXO-1,2,4-TRIAZIN-5-ONE. (2016). National Institutes of Health. Retrieved from [Link]

-

synthesis, characterization and biological evaluation of new fused triazine derivatives based on 6. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Synthesis of 4-amino-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one. (n.d.). ResearchGate. Retrieved from [Link]

-

4-Amino-6-methyl-3-sulfanyl-4,5-dihydro-1,2,4-triazin-5-one. (n.d.). PubChem. Retrieved from [Link]

-

ChemInform Abstract: Synthesis of Biologically Active 4-Amino-6-arylmethyl-3-mercapto-1,2,4-triazin-5(4H)-ones and Their Schiff Bases. (2010). ResearchGate. Retrieved from [Link]

-

one (metamitron) and 4-amino-6-methyl-3-phenyl-1,2,4-triazin-5(4H). (n.d.). ResearchGate. Retrieved from [Link]

-

4-Amino-6-(tert-butyl)-4H-1,2,4-triazine-3-thione-5-one. (n.d.). PubChem. Retrieved from [Link]

-

Utility of 6-aza-2-thiothymine in the synthesis of novel[3][4]triazolo[4,3-b][3][4]triazin-7-one derivatives: synthesis, structure elucidation, molecular docking and in vitro anti-lung cancer activity. (2022). RSC Publishing. Retrieved from [Link]

-

4-Amino-6-tert-butyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one. (2006). ResearchGate. Retrieved from [Link]

-

Spectroscopic Characterization of Isomerization Transition States. (2015). National Institutes of Health. Retrieved from [Link]

Sources

- 1. achemtek.com [achemtek.com]

- 2. researchgate.net [researchgate.net]

- 3. SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF NEW FUSED TRIAZINE DERIVATIVES BASED ON 6-METHYL-3-THIOXO-1,2,4-TRIAZIN-5-ONE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide Derivatives, Design, Synthesis and Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-amino-6-methyl-3-(methylthio)-1,2,4-triazin-5(4H)-one: Synthesis, Characterization, and Agrochemical Potential

Abstract

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and potential applications of 4-amino-6-methyl-3-(methylthio)-1,2,4-triazin-5(4H)-one. As a close structural analog of the widely used herbicide metribuzin, this compound is of significant interest to researchers in agrochemical discovery and development. This document details a robust synthetic protocol, predicted spectroscopic and analytical characterization, and a discussion of its potential biological activity, drawing on established knowledge of the 1,2,4-triazinone class of compounds. This guide is intended for researchers, chemists, and professionals in the fields of drug discovery and agricultural science, providing a foundational understanding of this promising molecule.

Introduction: The Significance of the 1,2,4-Triazinone Core

The 1,2,4-triazinone heterocyclic system is a cornerstone in the development of a diverse range of biologically active molecules.[1] Derivatives of this scaffold have demonstrated a wide spectrum of pharmacological activities, including antiviral, antimicrobial, and anticancer properties.[2] However, it is within the realm of agrochemicals that the 1,2,4-triazinone core has had one of its most significant impacts.

Notably, the herbicide metribuzin, chemically known as 4-amino-6-tert-butyl-3-(methylthio)-1,2,4-triazin-5(4H)-one, is a prominent example of the successful application of this chemical class in agriculture.[3] Metribuzin functions as a potent inhibitor of photosystem II, a critical process in plant photosynthesis, leading to effective weed control in a variety of crops.[4]

The subject of this guide, 4-amino-6-methyl-3-(methylthio)-1,2,4-triazin-5(4H)-one, is a close structural analog of metribuzin, with a methyl group at the 6-position instead of a tert-butyl group. This seemingly minor structural modification can have profound effects on the molecule's physicochemical properties, biological activity, and selectivity. Therefore, a detailed understanding of its molecular structure and synthesis is crucial for exploring its potential as a novel agrochemical agent and for conducting structure-activity relationship (SAR) studies to develop next-generation herbicides.[3]

Molecular Structure and Physicochemical Properties

The molecular structure of 4-amino-6-methyl-3-(methylthio)-1,2,4-triazin-5(4H)-one is characterized by a central 1,2,4-triazinone ring, substituted with an amino group at position 4, a methyl group at position 6, and a methylthio group at position 3.

| Property | Value | Source |

| CAS Number | 18826-96-5 | [5] |

| Molecular Formula | C₅H₈N₄OS | [5] |

| Molecular Weight | 172.21 g/mol | [5] |

| Appearance | Solid (predicted) | |

| Purity | >95% (commercially available) |

Predicted Spectroscopic Data

1H NMR (predicted, in CDCl₃):

-

δ ~2.3-2.5 ppm (s, 3H): This singlet would correspond to the protons of the methyl group at the 6-position of the triazinone ring.

-

δ ~2.6-2.8 ppm (s, 3H): This singlet is attributed to the protons of the methyl group in the methylthio substituent at the 3-position.

-

δ ~4.9-5.2 ppm (s, 2H): This broad singlet would represent the two protons of the amino group at the 4-position.

13C NMR (predicted, in CDCl₃):

-

δ ~12-15 ppm: Signal for the methyl carbon of the methylthio group.

-

δ ~18-22 ppm: Signal for the methyl carbon at the 6-position.

-

δ ~145-150 ppm: Signal for the C6 carbon of the triazinone ring.

-

δ ~155-160 ppm: Signal for the C3 carbon attached to the methylthio group.

-

δ ~160-165 ppm: Signal for the C5 carbonyl carbon.

Infrared (IR) Spectroscopy (predicted, KBr pellet):

-

~3300-3100 cm⁻¹: N-H stretching vibrations of the primary amino group.

-

~2950-2850 cm⁻¹: C-H stretching vibrations of the methyl groups.

-

~1650-1600 cm⁻¹: C=O stretching vibration of the ketone group in the triazinone ring.

-

~1550-1500 cm⁻¹: N-H bending vibration of the amino group.

-

~1450-1350 cm⁻¹: C-H bending vibrations of the methyl groups.

Mass Spectrometry (predicted): The electron ionization mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 172. Key fragmentation patterns would likely involve the loss of the methylthio group, the amino group, and cleavage of the triazinone ring.

Synthesis of 4-amino-6-methyl-3-(methylthio)-1,2,4-triazin-5(4H)-one

The synthesis of the target molecule can be achieved through a reliable and well-established two-step process, adapted from the known synthesis of metribuzin and other related 1,2,4-triazinones. The general strategy involves the cyclization of a thiocarbohydrazide with a suitable α-keto acid to form the 3-thioxo-1,2,4-triazin-5-one precursor, followed by selective S-methylation.

Synthesis Workflow

Caption: A two-step synthesis workflow for 4-amino-6-methyl-3-(methylthio)-1,2,4-triazin-5(4H)-one.

Detailed Experimental Protocol

Step 1: Synthesis of 4-amino-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one

This step involves the cyclocondensation reaction between pyruvic acid and thiocarbohydrazide.

Materials:

-

Pyruvic acid

-

Thiocarbohydrazide

-

Ethanol

-

Water

-

Hydrochloric acid (dilute)

Procedure:

-

Dissolve thiocarbohydrazide in warm water.

-

To this solution, add a solution of pyruvic acid in ethanol dropwise with constant stirring.

-

The reaction mixture is then refluxed for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the pH is adjusted to be slightly acidic with dilute hydrochloric acid to facilitate precipitation.

-

The resulting solid precipitate is collected by filtration, washed with cold water, and then with a small amount of cold ethanol.

-

The crude product is dried under vacuum. Recrystallization from a suitable solvent system, such as an ethanol-water mixture, will yield the pure intermediate product.

Step 2: Synthesis of 4-amino-6-methyl-3-(methylthio)-1,2,4-triazin-5(4H)-one

This step involves the selective S-methylation of the thione group of the intermediate.

Materials:

-

4-amino-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one

-

Methyl iodide or Dimethyl sulfate

-

Sodium hydroxide or another suitable base

-

Methanol or another suitable solvent

Procedure:

-

The intermediate from Step 1 is dissolved in an aqueous or alcoholic solution of a base, such as sodium hydroxide, to form the corresponding thiolate salt.

-

The solution is cooled in an ice bath, and a methylating agent, such as methyl iodide or dimethyl sulfate, is added dropwise while maintaining a low temperature.

-

After the addition is complete, the reaction mixture is stirred at room temperature for several hours to ensure the completion of the reaction.

-

The precipitation of the product is induced by the addition of water.

-

The solid product is collected by filtration, washed thoroughly with water to remove any inorganic salts, and then dried.

-

The final product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield pure 4-amino-6-methyl-3-(methylthio)-1,2,4-triazin-5(4H)-one.

Chemical Reactivity and Potential Applications

The molecular structure of 4-amino-6-methyl-3-(methylthio)-1,2,4-triazin-5(4H)-one offers several sites for further chemical modification, making it a versatile building block for the synthesis of more complex molecules. The amino group at the 4-position can undergo various reactions, such as acylation, alkylation, and Schiff base formation. The methylthio group at the 3-position can be oxidized to the corresponding sulfoxide and sulfone, which may alter the biological activity.

Potential as a Herbicide

Given its structural similarity to metribuzin, the primary potential application of 4-amino-6-methyl-3-(methylthio)-1,2,4-triazin-5(4H)-one is as a herbicide. It is highly probable that this compound also acts as an inhibitor of photosystem II in plants. The variation in the alkyl substituent at the 6-position (methyl vs. tert-butyl) is a key area for SAR studies to understand how this change affects herbicidal potency, crop selectivity, and environmental persistence.

Caption: The role of the target molecule in SAR studies in comparison to metribuzin.

Other Potential Biological Activities

Beyond its potential as a herbicide, the 1,2,4-triazinone scaffold has been investigated for a range of other biological activities.[1] Therefore, 4-amino-6-methyl-3-(methylthio)-1,2,4-triazin-5(4H)-one and its derivatives could be screened for other pharmacological properties, including:

-

Antifungal activity

-

Antibacterial activity

-

Anticancer activity[2]

-

Antiviral activity

Conclusion

4-amino-6-methyl-3-(methylthio)-1,2,4-triazin-5(4H)-one is a molecule of significant interest, primarily due to its structural relationship to the established herbicide metribuzin. This technical guide has provided a comprehensive overview of its molecular structure, predicted analytical characteristics, and a detailed, field-proven synthetic protocol. The potential for this compound to act as a novel herbicide or as a scaffold for the development of other biologically active molecules makes it a valuable target for further research and development in the agrochemical and pharmaceutical industries. The methodologies and insights presented herein are intended to facilitate and inspire future investigations into this promising 1,2,4-triazinone derivative.

References

- Abdel-Rahman, R. M. (2001). Role of Uncondensed 1,2,4-Triazine Compounds and Related Heterobicyclic Systems as Therapeutic Agents. Pharmazie, 56(1), 18-30.

- Holla, B. S., et al. (2000). Synthesis of biologically active 4-amino-6-arylmethyl-3-mercapto-1, 2, 4-triazin-5 (4H)-ones and their Schiff bases. Indian Journal of Chemistry-Section B, 39(6), 440-445.

-

NIST. 1,2,4-Triazin-5(4H)-one, 6-(1,1-dimethylethyl)-4-[(2-methylpropylidene)amino]-3-(methylthio)-. [Link]

-

PrepChem.com. Synthesis of 3-methylthio-4-amino-6-tert.-butyl-1,2,4-triazin-5(4H)-one. [Link]

-

PubChem. 4-Amino-6-methyl-3-(methylthio)-1,2,4-triazin-5(4H)-one. [Link]

-

PubChem. 4-Amino-6-methyl-3-sulfanyl-4,5-dihydro-1,2,4-triazin-5-one. [Link]

-

PubChem. Metribuzin. [Link]

-

ResearchGate. SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF NEW FUSED TRIAZINE DERIVATIVES BASED ON 6-METHYL-3-THIOXO-1,2,4-TRIAZIN-5-ONE. [Link]

-

ResearchGate. Synthesis, Characterization and Biological Activity of Some 1,2,4-Triazine Derivatives. [Link]

-

Wikipedia. Metribuzin. [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 4-amino-6-methyl-3-(methylthio)-1,2,4-triazin-5(4H)-one

This document provides a comprehensive technical guide for the synthesis of 4-amino-6-methyl-3-(methylthio)-1,2,4-triazin-5(4H)-one, a member of the as-triazinone class of heterocyclic compounds. This class is notable for its wide range of biological activities, including significant use in agriculture as herbicides. The target molecule is a structural analogue of the commercial herbicide Metribuzin, which features a tert-butyl group at the C6 position instead of a methyl group.[1] The synthetic strategy detailed herein is a robust two-step process, beginning with the formation of the core triazinone heterocycle, followed by a regioselective S-methylation. This guide is intended for researchers, chemists, and professionals in the fields of agrochemical and pharmaceutical development, offering field-proven insights into the causality behind experimental choices and detailed, self-validating protocols.

Introduction: The as-Triazinone Scaffold

The 1,2,4-triazine (or as-triazine) core is a privileged scaffold in medicinal and agricultural chemistry.[2][3] Derivatives are known to exhibit a spectrum of activities, including anticancer, anti-inflammatory, and herbicidal properties.[2] The herbicidal action of compounds like Metribuzin stems from their ability to inhibit photosynthesis at the Photosystem II level.[4] The synthesis of analogues, such as the 6-methyl variant, is crucial for structure-activity relationship (SAR) studies, the development of new active agents, and for overcoming potential resistance.[2]

The synthesis pathway is logical and sequential:

-

Cyclocondensation: Formation of the 4-amino-6-methyl-3-thioxo-1,2,4-triazin-5(4H)-one intermediate.

-

S-Methylation: Selective alkylation of the thiol group to yield the final product.

This guide will dissect each stage, focusing on reaction mechanisms, experimental design, and the critical parameters that ensure high yield and purity.

Part 1: Synthesis of the Core Intermediate via Cyclocondensation

The foundational step in this synthesis is the construction of the triazinone ring. The most efficient and convergent approach involves the cyclocondensation of an α-keto acid with thiocarbohydrazide. For the target 6-methyl analogue, the appropriate α-keto acid is pyruvic acid.

Principle and Rationale

This reaction leverages the dual nucleophilicity of thiocarbohydrazide and the two distinct electrophilic centers of pyruvic acid (the ketone and the carboxylic acid). The condensation reaction proceeds readily, often under reflux in an aqueous or alcoholic medium, to form the stable six-membered heterocyclic ring in a single, high-yielding step.[1][5] This method is widely cited for its reliability in producing various 4-amino-3-mercapto-1,2,4-triazin-5(4H)-ones.[5]

Reaction Workflow: Cyclocondensation```dot

// Reactants Pyruvic_Acid [label="Pyruvic Acid"]; Thiocarbohydrazide [label="Thiocarbohydrazide"];

// Intermediates & Products Hydrazone_Intermediate [label="Hydrazone Intermediate", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; Cyclized_Product [label=<4-amino-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one>, fillcolor="#FBBC05", fontcolor="#202124"];

// Process Steps Reaction_Vessel [label="Reaction Vessel\n(Aqueous Ethanol, Reflux)", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF", width=2.5]; Filtration [label="Filtration & Washing", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Workflow Pyruvic_Acid -> Reaction_Vessel; Thiocarbohydrazide -> Reaction_Vessel; Reaction_Vessel -> Hydrazone_Intermediate [label="Condensation\n(-H₂O)"]; Hydrazone_Intermediate -> Reaction_Vessel [label="Intramolecular\nCyclization (-H₂O)"]; Reaction_Vessel -> Filtration [label="Precipitation on Cooling"]; Filtration -> Cyclized_Product;

// Diagram settings graph [bgcolor="transparent", pad="0.5"]; edge [arrowhead=vee]; }

Caption: Regioselectivity in the methylation of the triazinone intermediate.

Experimental Protocol: 4-amino-6-methyl-3-(methylthio)-1,2,4-triazin-5(4H)-one

This protocol is adapted from well-documented procedures for the S-methylation of the analogous 6-tert-butyl intermediate. [6][7]

-

Dissolution of Intermediate: In a 250 mL three-necked flask fitted with a stirrer, thermometer, and dropping funnel, dissolve the dried 4-amino-6-methyl-3-thioxo...one (15.8 g, 0.1 mol) in a solution of sodium hydroxide (4.4 g, 0.11 mol) in 100 mL of water. Stir until a clear solution is obtained.

-

Cooling: Cool the solution to 10-15°C using an ice bath.

-

Methylation: Add methyl iodide (15.6 g, 0.11 mol) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not rise above 25°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 2-3 hours. A precipitate will form as the product is generated.

-

Isolation: Collect the solid product by vacuum filtration.

-

Purification: Wash the filter cake with copious amounts of cold water (3 x 75 mL) to remove any inorganic salts.

-

Drying: Dry the final product in a vacuum oven at 50-60°C. The product can be further purified by recrystallization from a suitable solvent like ethanol if required.

Quantitative Data Summary

The following table summarizes the key parameters and expected outcomes for the synthesis, based on analogous reactions reported in the literature.

| Step | Key Reactants | Solvent | Key Conditions | Typical Yield | Reference Purity |

| 1. Cyclocondensation | Pyruvic Acid, Thiocarbohydrazide | Aqueous Ethanol | Reflux, 3-4h | >90% | >98% |

| 2. S-Methylation | Triazinone Intermediate, Methyl Iodide, NaOH | Water | 15-25°C, 3h | 80-90% | >96% |

Yields and purity are estimates based on analogous transformations for the 6-tert-butyl derivative (Metribuzin) and may vary. [6][8][9]

Conclusion

The synthesis of 4-amino-6-methyl-3-(methylthio)-1,2,4-triazin-5(4H)-one is a straightforward yet illustrative example of heterocyclic chemistry. The pathway relies on a robust cyclocondensation reaction to build the core structure, followed by a highly regioselective S-methylation. The success of the synthesis hinges on the rational control of reaction conditions in the second step, where an understanding of tautomerism and the application of principles like HSAB are paramount to directing the reaction towards the desired product and away from isomeric impurities. The protocols provided herein represent a reliable and efficient route to this valuable compound for further research and development.

References

-

Title: Efficient and Selective Synthesis of Metribuzin and Its Isomer via Simple Acid‐Base Regulation Strategy Source: ResearchGate URL: [Link]

-

Title: Metribuzin - Wikipedia Source: Wikipedia URL: [Link]

- Title: IL62302A0 - Preparation of 4-amino-6-tert.-butyl-3-methylthio-1,2,4-triazin 5(4h)

- Title: CN103319424A - Synthesis method of 4-amino-6-tert-butyl-3-methylthio-1,2,4-triazine-5(4H)

-

Title: Synthesis of 4-amino-6-tert.-butyl-3-methylthio-1,2,4-triazin-5-(4H)-one Source: PrepChem.com URL: [Link]

- Title: CN109320470B - Preparation method of metribuzin and treatment method of waste liquid Source: Google Patents URL

-

Title: Metribuzin synthesis method Source: Eureka | Patsnap URL: [Link]

-

Title: Synthesis and herbicidal activities of novel 1, 2, 4-triazolinone derivatives Source: ResearchGate URL: [Link]

-

Title: Synthesis of 3-methylthio-4-amino-6-tert.-butyl-1,2,4-triazin-5(4H)-one Source: PrepChem.com URL: [Link]

-

Title: 1,2,4 TRIAZINONE: Market Insights Source: Prezi URL: [Link]

- Title: EP0035706A1 - Method for the preparation of 4-amino-6-tert. butyl-3-methylthio-1,2,4-triazin-5(4H)

- Title: CN105218472B - A kind of preparation method of triazinone Source: Google Patents URL

-

Title: Synthesis and characterization of derivatives of triazinone Source: ResearchGate URL: [Link]

-

Title: Synthesis, Characterization and Biological Activity of Some 1,2,4-Triazine Derivatives Source: ResearchGate URL: [Link]

-

Title: ChemInform Abstract: Synthesis of Biologically Active 4-Amino-6-arylmethyl-3-mercapto-1,2,4-triazin-5(4H)-ones and Their Schiff Bases. Source: ResearchGate URL: [Link]

-

Title: Synthesis of biologically active 4-amino-6-arylmethyl-3-mercapto-1, 2, 4-triazin-5(4H)-ones and their Schiff bases Source: SciSpace URL: [Link]

-

Title: Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents Source: Scirp.org URL: [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. scirp.org [scirp.org]

- 4. Metribuzin - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. prepchem.com [prepchem.com]

- 7. prepchem.com [prepchem.com]

- 8. CN103319424A - Synthesis method of 4-amino-6-tert-butyl-3-methylthio-1,2,4-triazine-5(4H)-one - Google Patents [patents.google.com]

- 9. EP0035706A1 - Method for the preparation of 4-amino-6-tert. butyl-3-methylthio-1,2,4-triazin-5(4H)-one - Google Patents [patents.google.com]

An In-depth Technical Guide to the Biological Activity of 4-amino-6-methyl-3-(methylthio)-1,2,4-triazin-5(4H)-one

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Scientific Context

The 1,2,4-triazine core is a privileged scaffold in medicinal and agricultural chemistry, renowned for conferring a broad spectrum of biological activities to its derivatives.[1][2] These activities span from herbicidal and antimicrobial to anticancer and antiviral properties. This guide focuses on a specific, yet representative member of this family: 4-amino-6-methyl-3-(methylthio)-1,2,4-triazin-5(4H)-one. While extensive research has been conducted on its close structural analog, metribuzin [4-amino-6-tert-butyl-3-(methylthio)-1,2,4-triazin-5(4H)-one], a widely used herbicide, specific data on the methyl-substituted counterpart remains comparatively sparse.[3][4] Consequently, this document will synthesize the available information on the target compound and leverage the comprehensive knowledge base of metribuzin and other related triazinones to provide a holistic understanding of its anticipated biological profile. This approach allows for a scientifically grounded exploration of its herbicidal and potential antimicrobial activities, mechanisms of action, and structure-activity relationships.

Chemical Identity and Synthesis

-

Chemical Name: 4-amino-6-methyl-3-(methylthio)-1,2,4-triazin-5(4H)-one

-

CAS Number: 18826-96-5[5]

-

Molecular Formula: C₅H₈N₄OS[5]

-

Molecular Weight: 172.21 g/mol [5]

The synthesis of 4-amino-6-methyl-3-(methylthio)-1,2,4-triazin-5(4H)-one typically proceeds through a two-step process, starting from the corresponding 3-thioxo derivative. This synthetic route is analogous to the well-established methods for producing metribuzin.[6]

Experimental Protocol: Synthesis

-

Step 1: Synthesis of 4-amino-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one. This precursor is synthesized by the condensation of pyruvic acid with thiocarbohydrazide.

-

Step 2: S-methylation. The 3-thioxo group is then methylated to yield the final product. This is typically achieved by reacting the precursor with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base (e.g., sodium hydroxide or sodium carbonate) and a suitable solvent (e.g., acetone or an aqueous medium).[6]

Caption: Mechanism of Photosystem II inhibition by triazinone herbicides.

Quantitative Herbicidal Efficacy

While specific IC₅₀ or GR₅₀ values for 4-amino-6-methyl-3-(methylthio)-1,2,4-triazin-5(4H)-one are not readily available in the literature, data from its close analog, metribuzin, and other triazine herbicides provide a strong indication of its expected potency. Metribuzin is highly effective against a wide range of broadleaf and grassy weeds. [4][7]

| Compound/Analog | Test Organism | Efficacy Metric | Value | Reference |

|---|---|---|---|---|

| Metribuzin | Freshwater macrophytes and algae (11 species) | Median EC₅₀ | 31 µg/L | [7] |

| K-31487 (a triazine derivative) | Various weed species | GR₅₀ (post-emergence) | < 110 g a.i. ha⁻¹ | [8] |

| K-31706 (a triazine derivative) | Various weed species | GR₅₀ (post-emergence) | < 164 g a.i. ha⁻¹ | [8]|

EC₅₀: Half maximal effective concentration. GR₅₀: The dose required to reduce plant growth by 50%.

Structure-Activity Relationship (SAR)

The herbicidal activity of 1,2,4-triazinone derivatives is significantly influenced by the nature of the substituents at various positions on the triazine ring.

-

Position 3 (C3): The methylthio (-SCH₃) group is a common feature in many active triazinone herbicides and is considered important for activity.

-

Position 4 (C4): The amino (-NH₂) group is crucial for binding to the D1 protein. Modifications to this group, such as acylation, can modulate activity and selectivity. [9]* Position 6 (C6): The substituent at this position plays a critical role in determining the herbicidal potency and selectivity. A bulky, lipophilic group, such as the tert-butyl group in metribuzin, generally confers high activity. The methyl group in the target compound is smaller and less lipophilic, which may result in a different spectrum of activity and crop selectivity compared to metribuzin.

Experimental Protocol: Herbicidal Activity Assay (Whole Plant)

-

Plant Cultivation: Grow test weed and crop species in pots containing a standardized soil mix under controlled greenhouse conditions (e.g., 25°C, 16-hour photoperiod).

-

Herbicide Application: Prepare a stock solution of 4-amino-6-methyl-3-(methylthio)-1,2,4-triazin-5(4H)-one in a suitable solvent (e.g., acetone) with a surfactant. Apply the herbicide post-emergence to plants at the 2-3 leaf stage using a laboratory sprayer at a range of doses.

-

Evaluation: After a set period (e.g., 14-21 days), visually assess plant injury on a scale of 0% (no effect) to 100% (plant death). Harvest the above-ground biomass, dry, and weigh to determine the growth reduction compared to untreated control plants.

-

Data Analysis: Calculate the GR₅₀ value using a suitable statistical software package.

Antimicrobial Activity

While the primary application of this class of compounds is in agriculture, derivatives of the 1,2,4-triazine scaffold have demonstrated promising antimicrobial properties. [6][10]

Potential for Antimicrobial Action

Studies on derivatives of the precursor, 4-amino-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one, have shown activity against both Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans. [6]The introduction of various substituents at the 3- and 4-positions has been explored to enhance this activity. It is plausible that 4-amino-6-methyl-3-(methylthio)-1,2,4-triazin-5(4H)-one itself possesses some intrinsic antimicrobial activity or could serve as a valuable intermediate for the synthesis of more potent antimicrobial agents.

Putative Antimicrobial Mechanisms

The precise mechanism of antimicrobial action for this specific compound is not elucidated. However, for related heterocyclic compounds, proposed mechanisms include:

-

Enzyme Inhibition: Interference with essential microbial enzymes.

-

Disruption of Cell Wall Synthesis: Compromising the integrity of the bacterial cell wall.

-

Inhibition of Nucleic Acid and Protein Synthesis: Halting microbial growth and replication.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

-

Preparation of Inoculum: Grow bacterial or fungal strains in a suitable broth medium to a standardized cell density (e.g., 0.5 McFarland standard).

-

Serial Dilution: Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate containing the appropriate growth medium.

-

Inoculation: Add the standardized microbial inoculum to each well.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determination of MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible microbial growth.

Metabolism in Plants

The selectivity of triazinone herbicides between crop and weed species is often determined by the rate and pathway of their metabolism in the plant. [11]Tolerant plants can rapidly detoxify the herbicide, whereas susceptible plants cannot. The primary metabolic pathways for triazine herbicides include:

-

Oxidation: Modification of the alkyl or methylthio groups.

-

Deamination: Removal of the amino group at the 4-position.

-

Conjugation: The herbicide or its metabolites are conjugated with endogenous molecules such as glucose or glutathione, rendering them non-toxic and facilitating sequestration within the plant cell. [11]

Caption: Key metabolic pathways for the detoxification of triazinone herbicides in plants.

Conclusion and Future Perspectives

4-amino-6-methyl-3-(methylthio)-1,2,4-triazin-5(4H)-one is a compound with significant, albeit largely inferred, biological activity. Its structural similarity to the potent herbicide metribuzin strongly suggests a primary mode of action as a photosystem II inhibitor, making it a person of interest for the development of new herbicidal agents. The potential for differential selectivity based on the C6-methyl substituent warrants further investigation. Moreover, the broader antimicrobial potential of the 1,2,4-triazine scaffold suggests that this compound and its derivatives could be valuable leads in the search for new anti-infective agents. Future research should focus on obtaining quantitative biological activity data for this specific molecule, elucidating its antimicrobial mechanism of action, and exploring its toxicological profile to fully assess its potential in both agricultural and pharmaceutical applications.

References

-

Discovery of new PSII inhibitors: systematic investigation for herbicidal activity screening, properties, and mode of action. (2025). Pest Management Science. [Link] [2][8]2. Metribuzin (4-amino-6 t-butyl-3-methylthio)-1,2,4 triazin5(4H)-one. (n.d.). ResearchGate. [Link]

-

Structure–activity relationships for a new family of sulfonylurea herbicides. (2025). Pest Management Science. [Link]

-

Discovery of new PSII inhibitors: systematic investigation for herbicidal activity screening, properties, and mode of action. (2025). PubMed. [Link]

-

HERBICIDAL CHARACTERIZATION OF METRIBUZIN AND ITS COMPLEXES WITH Fe(II), Co(II) AND Ni(II). (2020). ResearchGate. [Link] [4]10. Microbial activity in different soils in response to metribuzin treatment. (2019). CABI Digital Library. [Link]

-

Synthesis and Antimicrobial Activities of Some 6-Methyl-3-Thioxo-2,3-Dihydro-1,2,4-Triazine Derivatives. (2014). ResearchGate. [Link] [6]12. Microbial activity in different soils in response to metribuzin treatment. (2019). ResearchGate. [Link]

-

Metribuzin (Ref: DPX G2504). (n.d.). AERU, University of Hertfordshire. [Link]

-

A new series of acylhydrazones derived from metribuzin with modulated herbicidal activity. (2017). PMC. [Link] [9]15. Synthesis and antimicrobial activity of some novel 1,2-dihydro-t[1][12][8]riazolo[1,5-a]pyrimidines bearing amino acid moiety. (2021). PMC. [Link] [10]16. Photosystem II Inhibitors. (n.d.). UC Agriculture and Natural Resources. [Link] [13]17. Effects of Metribuzin on the abundance and activity of some groups of soil microorganisms. (2012). ResearchGate. [Link]

-

Soil Actinobacteria Exhibit Metabolic Capabilities for Degrading the Toxic and Persistent Herbicide Metribuzin. (2024). PMC. [Link]

-

Lowest MIC ([µM]) values with at least 70% inhibition of Mycobacterium smegmatis ATCC 700084 respiratory activity. (n.d.). ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Discovery of new PSII inhibitors: systematic investigation for herbicidal activity screening, properties, and mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. EXTOXNET PIP - METRIBUZIN [extoxnet.orst.edu]

- 4. researchgate.net [researchgate.net]

- 5. achemtek.com [achemtek.com]

- 6. researchgate.net [researchgate.net]

- 7. Fate and effects of the triazinone herbicide metribuzin in experimental pond mesocosms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of new PSII inhibitors: systematic investigation for herbicidal activity screening, properties, and mode of action - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A new series of acylhydrazones derived from metribuzin with modulated herbicidal activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and antimicrobial activity of some novel 1,2-dihydro-[1,2,4]triazolo[1,5-a]pyrimidines bearing amino acid moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Photosynthesis inhibitor herbicides | UMN Extension [extension.umn.edu]

- 13. Enhancing tolerance of wheat cultivars to metribuzin stress through bioremediation with Pseudomonas spp - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Herbicidal Properties of Triazinone Derivatives: From Mechanism to Field Evaluation

Abstract

Triazinone derivatives represent a significant class of herbicides vital to modern agriculture for the control of a wide array of grass and broadleaf weeds.[1][2] Their primary mechanism of action involves the potent inhibition of Photosystem II (PSII), a critical component of the photosynthetic electron transport chain.[3][4][5][6] This guide provides an in-depth technical exploration of the herbicidal properties of triazinone derivatives, intended for researchers, chemists, and plant scientists. We will dissect their molecular mechanism of action, explore the nuances of structure-activity relationships (SAR) that govern their efficacy, and present detailed, field-proven experimental protocols for their evaluation. The objective is to furnish a comprehensive resource that bridges fundamental biochemical principles with practical, hands-on methodologies for the discovery and development of novel herbicidal agents.

The Core Mechanism: Targeted Disruption of Photosynthesis

The efficacy of triazinone herbicides is rooted in their ability to inhibit photosynthesis, the fundamental process by which plants convert light energy into chemical energy.[7][8] Unlike compounds that act as general metabolic poisons, triazinones have a highly specific molecular target: the D1 protein within the Photosystem II (PSII) complex located in the thylakoid membranes of chloroplasts.[4][5][9]

The Photosystem II Electron Transport Chain

Under normal conditions, light energy excites chlorophyll molecules in PSII, initiating a flow of electrons. These electrons are passed from a primary acceptor (QA) to a secondary quinone acceptor, plastoquinone (PQ), at a specific binding site on the D1 protein known as the Q_B-binding niche.[3][4][6] This electron transfer is essential for generating ATP and NADPH, the energy currency required for CO2 fixation and plant growth.[4][9]

Inhibition by Triazinone Derivatives

Triazinone herbicides function as competitive inhibitors at the Q_B binding site.[4][6] They physically bind to the D1 protein, displacing the native plastoquinone molecule.[3][5][10] This binding event effectively blocks the electron flow from QA to QB, halting the entire photosynthetic electron transport chain.[4][5][9][11]

The consequences of this blockage are twofold and catastrophic for the plant:

-

Energy Depletion: The cessation of electron flow prevents the production of ATP and NADPH, essentially starving the plant of the energy needed for growth and metabolic processes.[5][9]

-

Oxidative Stress Cascade: The stalled electron transport chain leads to the accumulation of highly reactive molecules, particularly triplet chlorophyll and singlet oxygen, known as Reactive Oxygen Species (ROS).[4][5][11][12] These ROS initiate a destructive chain reaction called lipid peroxidation, which destroys cell membranes, leading to loss of cellular integrity, leakage of contents, and ultimately, rapid cell death.[4][5][12]

This cascade of events manifests as visible symptoms such as chlorosis (yellowing), followed by necrosis (tissue death), typically appearing first on older leaves where photosynthesis is most active.[8][13]

Caption: Mechanism of Photosystem II inhibition by triazinone herbicides.

Structure-Activity Relationships (SAR)

The herbicidal potency of triazinone derivatives is not uniform; it is intricately linked to the specific chemical substituents attached to the core triazinone scaffold.[14] Understanding these structure-activity relationships is paramount for designing novel compounds with enhanced activity, improved crop selectivity, and desirable environmental profiles.

The asymmetrical triazine, or triazinone, core provides a foundational structure. Modifications at key positions (R1, R2, and R3) dictate the molecule's electronic and steric properties, which in turn influence its binding affinity for the D1 protein.

-

R1 Position (e.g., Amino Group): Substitutions at this position are critical for interaction within the binding niche. Small, electron-donating groups often enhance activity.

-

R2 Position (e.g., Alkyl/Thioalkyl Group): The size and lipophilicity of this group can significantly impact how the molecule fits into the hydrophobic pocket of the D1 protein. For instance, a tert-butyl group is common in highly active compounds.

-

R3 Position (e.g., Carbonyl Oxygen): This part of the molecule is crucial for forming hydrogen bonds with amino acid residues (like serine) in the D1 protein, anchoring the herbicide in place.

The overarching principle is to optimize the molecule's complementarity to the Q_B binding site. Even minor steric or electronic changes can drastically alter herbicidal efficacy.[14]

Caption: Key sites for modification on the triazinone core structure.

Experimental Protocols for Herbicidal Evaluation

A multi-tiered approach is essential for the comprehensive evaluation of novel triazinone derivatives. This process typically moves from broad, whole-organism screening to specific, molecular-level assays.

Protocol: Whole-Plant Bioassay for Efficacy Screening

This foundational experiment assesses the overall herbicidal effect of a compound on target plants under controlled greenhouse conditions.[15][16] It integrates all physiological factors, including uptake, translocation, and metabolism.

Objective: To determine the phytotoxicity and dose-response relationship of a test compound on various weed and crop species.

Methodology:

-

Plant Preparation:

-

Sow seeds of selected weed species (e.g., Amaranthus retroflexus, Setaria viridis) and crop species (e.g., Zea mays, Glycine max) in pots containing a standardized soil mix.

-

Grow plants in a greenhouse under controlled temperature (25-28°C), humidity (60-70%), and photoperiod (16h light / 8h dark).

-

For post-emergence tests, allow plants to reach a specific growth stage (e.g., 2-4 true leaves) before application.[15]

-

-

Herbicide Application:

-

Prepare stock solutions of the triazinone derivatives in an appropriate solvent (e.g., acetone with a surfactant).

-

Create a dilution series to test a range of application rates (e.g., 10, 50, 100, 500 g a.i./ha).

-

Apply the herbicide solutions uniformly using a track sprayer calibrated to deliver a specific volume (e.g., 200 L/ha).

-

For pre-emergence tests, apply the herbicide to the soil surface immediately after sowing.

-

-

Data Collection and Analysis:

-

Observe plants at set intervals (e.g., 7, 14, and 21 days after treatment).

-

Score phytotoxicity using a visual rating scale (0% = no effect, 100% = complete plant death).

-

At the end of the experiment, harvest the above-ground biomass, dry it in an oven (e.g., 70°C for 48h), and weigh it.

-

Calculate the percent growth reduction relative to an untreated control.

-

Use the data to determine the GR50 value (the dose required to cause a 50% reduction in plant growth).

-

Caption: Workflow for a whole-plant herbicidal efficacy bioassay.

Protocol: Soil Bioassay for Environmental Persistence

This assay is crucial for understanding the potential for herbicide carryover in soil, which could affect subsequent crops in a rotation.[17][18] It uses sensitive indicator plants to detect biologically active herbicide residues.[19]

Objective: To determine if soil treated with a triazinone derivative contains phytotoxic residues.

Methodology:

-

Soil Sample Collection:

-

Bioassay Setup:

-

Fill several pots with the treated soil and an equal number with the untreated control soil.

-

Plant seeds of a highly sensitive indicator species, such as oats (Avena sativa) or lentils (Lens culinaris), in each pot.[19]

-

-

Observation and Evaluation:

-

Place the pots in a growth chamber or greenhouse with adequate light and water as needed.

-

Compare the growth of plants in the treated soil to those in the control soil.

-

Look for specific symptoms of PSII inhibitor injury, including stunting, interveinal chlorosis, and root abnormalities.[19][20] A significant difference in growth indicates the presence of active herbicide residues.

-

Data Presentation and Interpretation

Systematic data presentation is key to comparing the efficacy of different derivatives. A summary table is an effective way to organize results from whole-plant bioassays.

Table 1: Herbicidal Efficacy (GR50) of Novel Triazinone Derivatives Against Key Weed Species.

| Compound ID | GR50 (g a.i./ha) - A. retroflexus | GR50 (g a.i./ha) - S. viridis | Crop Selectivity Index (Z. mays GR50 / A. retroflexus GR50) |

| TZN-001 | 120 | 250 | 8.3 |

| TZN-002 | 85 | 180 | 11.8 |

| TZN-003 (Lead) | 45 | 90 | 22.2 |

| Metribuzin (Ref) | 50 | 110 | 20.0 |

Interpretation:

-

Lower GR50 values indicate higher herbicidal potency. In this example, TZN-003 is the most active compound.

-

The Crop Selectivity Index provides a quantitative measure of safety. A higher index indicates that a much larger dose is required to injure the crop compared to the weed, signifying better selectivity. TZN-003 shows excellent selectivity for corn.

Conclusion and Future Perspectives

Triazinone derivatives remain a cornerstone of chemical weed management due to their potent and specific inhibition of Photosystem II. The guide has outlined this mechanism, the chemical logic of structure-activity relationships, and the practical protocols required to evaluate new chemical entities.

The primary challenge facing this class of herbicides is the evolution of weed resistance, often through mutations in the D1 protein that reduce binding affinity.[1][4] Future research must therefore focus on two key areas:

-

Rational Design: Employing computational modeling and SAR insights to design novel triazinones that can overcome existing resistance mechanisms or exhibit novel binding modes.

-

Integrated Management: Developing strategies that combine triazinone herbicides with compounds having different modes of action to mitigate the selection pressure for resistance.

By integrating fundamental biochemistry with rigorous experimental validation, the scientific community can continue to innovate and develop effective and sustainable herbicidal solutions based on the triazinone scaffold.

References

-

The Mode of Action of Triazine Herbicides in Plants - ResearchGate. Available from: [Link]

-

Conducting a Bioassay For Herbicide Residues | NC State Extension Publications. Available from: [Link]

-

Lecture Inhibition of Photosynthesis Inhibition at Photosystem II. Available from: [Link]

-

Synthesis and herbicidal activities of novel 1, 2, 4-triazolinone derivatives - ResearchGate. Available from: [Link]

-

Herbicide Mode of Action Groups 101 - FBN. Available from: [Link]

-

Conduct soil bioassays to determine herbicide carryover potential - Agronomy eUpdates. Available from: [Link]

-

Using a Plant Bioassay to Detect Herbicide Residue - HARVEST (uSask). Available from: [Link]

-

Bioassays: Essential Tools for Evaluating Biological Activity and Safety. Available from: [Link]

-

Conducting A Bioassay - YouTube. Available from: [Link]

-

Design, Synthesis and Proteomics-Based Analysis of Novel Triazinone Derivatives Containing Amide Structures as Safer Protoporphyrinogen IX Oxidase Inhibitors | Journal of Agricultural and Food Chemistry - ACS Publications. Available from: [Link]

-

Summary of Herbicide Mechanism of Action According to the Weed Science Society of America (WSSA) 1. Available from: [Link]

-

Experimental methods to evaluate herbicides behavior in soil - Weed Control Journal. Available from: [Link]

-

Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC - NIH. Available from: [Link]

-

Photosystem II inhibitors – Triazine Herbicides | NC State Extension Publications. Available from: [Link]

-

Understanding Herbicide Mode of Action. Available from: [Link]

-

Resistance to Photosystem II Inhibiting Herbicides * - ResearchGate. Available from: [Link]

-

Herbicide Testing: Resistance, Residues, and Soil Impact - Contract Laboratory. Available from: [Link]

-

The Triazine Herbicides: A Milestone in the Development of Weed Control Technology. Available from: [Link]

-

Photosystem II Inhibitors | Herbicide Symptoms - UC Agriculture and Natural Resources. Available from: [Link]

-

Syntheses and herbicidal activities of novel triazolinone derivatives. - Semantic Scholar. Available from: [Link]

-

Discovery of Triazone Derivatives Containing Acylhydrazone and Phenoxypyridine Motifs as Novel Insecticidal and Antiphytopathogenic Fungus Agents - MDPI. Available from: [Link]

-

History of the Discovery and Development of Triazine Herbicides - ResearchGate. Available from: [Link]

-

Triazine herbicides inhibit relaxin signaling and disrupt nitric oxide homeostasis - PubMed. Available from: [Link]

-

Syntheses and herbicidal activities of novel 1, 2, 4-triazolinone derivatives | Request PDF - ResearchGate. Available from: [Link]

-

Herbicide Symptomology Experiment. Available from: [Link]

-

Testing for and Deactivating Herbicide Residues. Available from: [Link]

-

Synthesis and characterization of derivatives of triazinone - ResearchGate. Available from: [Link]

-

Synthesis, Herbicidal Activity, Crop Safety and Soil Degradation of Pyrimidine- and Triazine-Substituted Chlorsulfuron Derivatives - PMC - NIH. Available from: [Link]

-

The Triazine Herbicides - ResearchGate. Available from: [Link]

- Herbicidally active triazin-derivatives - CA1050545A - Google Patents.

-

Fate and effects of the triazinone herbicide metribuzin in experimental pond mesocosms. Available from: [Link]

-

Herbicides, Inhibitors of Photosynthesis at Photosystem II - ResearchGate. Available from: [Link]

-

Photosynthesis & Pigment Synthesis Inhibitors. Available from: [Link]

-

Triazine Herbicides & Pesticides - Study.com. Available from: [Link]

-

Triazinone | C3H3N3O | CID 17841212 - PubChem - NIH. Available from: [Link]

- CN105792649B - Herbicidal composition containing triazinone herbicide and ALS inhibitor herbicide and use thereof - Google Patents.

Sources

- 1. fbn.com [fbn.com]

- 2. Fate and effects of the triazinone herbicide metribuzin in experimental pond mesocosms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. www2.lsuagcenter.com [www2.lsuagcenter.com]

- 4. researchgate.net [researchgate.net]

- 5. Photosystem II Inhibitors | Herbicide Symptoms [ucanr.edu]

- 6. researchgate.net [researchgate.net]

- 7. Triazine herbicides [m.chemicalbook.com]

- 8. Photosynthesis inhibitor herbicides | UMN Extension [extension.umn.edu]

- 9. wssa.net [wssa.net]

- 10. researchgate.net [researchgate.net]

- 11. my.ucanr.edu [my.ucanr.edu]

- 12. researchgate.net [researchgate.net]

- 13. Photosystem II inhibitors – Triazine Herbicides | NC State Extension Publications [content.ces.ncsu.edu]

- 14. researchgate.net [researchgate.net]

- 15. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]

- 16. contractlaboratory.com [contractlaboratory.com]

- 17. Agronomy eUpdate August 29th, 2024 : Issue 1018 [eupdate.agronomy.ksu.edu]

- 18. harvest.usask.ca [harvest.usask.ca]

- 19. Conducting a Bioassay For Herbicide Residues | NC State Extension Publications [content.ces.ncsu.edu]

- 20. m.youtube.com [m.youtube.com]

spectroscopic data (NMR, IR, MS) for 4-amino-6-methyl-3-(methylthio)-1,2,4-triazin-5(4H)-one

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-amino-6-methyl-3-(methylthio)-1,2,4-triazin-5(4H)-one

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for the heterocyclic compound 4-amino-6-methyl-3-(methylthio)-1,2,4-triazin-5(4H)-one (Molecular Formula: C₅H₈N₄OS, Molecular Weight: 172.21 g/mol ).[1] Designed for researchers and professionals in drug development, this document synthesizes predictive data with established analytical principles to serve as a practical reference for the structural elucidation of this and related 1,2,4-triazinone derivatives.

The structural integrity of a molecule is the foundation of its chemical and biological activity. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools that provide a detailed "fingerprint" of a molecule's atomic and functional group composition. For novel or specialized compounds like 4-amino-6-methyl-3-(methylthio)-1,2,4-triazin-5(4H)-one, a thorough understanding of its expected spectroscopic signature is critical for synthesis confirmation, purity assessment, and interaction studies. This guide explains the causality behind experimental design and data interpretation, grounded in authoritative chemical principles.

Molecular Structure and Isomeric Considerations

Before delving into the spectroscopic data, it is crucial to visualize the molecule's structure and identify its key functional components. The 1,2,4-triazin-5(4H)-one core is a key feature, and understanding its electronic nature is essential for interpreting the spectral data.

Caption: Molecular structure of 4-amino-6-methyl-3-(methylthio)-1,2,4-triazin-5(4H)-one.

The structure features several key groups that will give rise to distinct spectroscopic signals:

-

Aromatic-like Triazinone Ring: A heterocyclic core.

-

Amine Group (-NH₂): Attached at the N-4 position.

-

Methylthio Group (-SCH₃): A sulfur-linked methyl group.

-

Ring Methyl Group (-CH₃): Attached at the C-6 position.

-

Carbonyl Group (C=O): A key feature of the triazinone ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, integration, and coupling patterns, a complete structural map can be assembled.

Expertise & Experience: Choosing the Right Experiment

For a compound of this nature, a standard suite of NMR experiments is recommended. Deuterated chloroform (CDCl₃) is a common initial choice for a solvent due to its ability to dissolve a wide range of organic compounds. However, the amine (-NH₂) and potential for hydrogen bonding might necessitate the use of a more polar solvent like dimethyl sulfoxide-d₆ (DMSO-d₆) to ensure sharp, observable signals for the N-H protons. DMSO-d₆ is often preferred as it minimizes the rate of proton exchange, making the amine protons clearly visible.[2]

Experimental Protocol: ¹H and ¹³C NMR Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of DMSO-d₆. The choice of DMSO-d₆ is deliberate to slow the exchange of the labile amine protons, allowing for their observation.

-

Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer for optimal signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover a range of 0-12 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover a range of 0-200 ppm.

-

A greater number of scans will be required due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts to the residual solvent peak (DMSO-d₆ at ~2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Predicted ¹H NMR Data and Interpretation

The predicted proton NMR spectrum will feature four distinct signals. The chemical shifts are estimated based on known values for similar functional groups and heterocyclic systems.[3][4][5]

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Chemical Shift |

| ~ 5.5 - 6.0 | Singlet (broad) | 2H | -NH₂ | The amine protons are expected to be deshielded and may appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen bonding. Their chemical shift can be variable.[2] |

| ~ 2.55 | Singlet | 3H | -S-CH₃ | The methyl group attached to the sulfur atom is deshielded compared to a standard alkyl methyl group due to the electronegativity of sulfur. Its singlet nature indicates no adjacent protons. |

| ~ 2.20 | Singlet | 3H | Ring -CH₃ | The methyl group on the triazinone ring is attached to an sp² carbon, leading to a chemical shift in this region. The absence of adjacent protons results in a singlet. |

Predicted ¹³C NMR Data and Interpretation

The proton-decoupled ¹³C NMR spectrum is predicted to show five signals, corresponding to each unique carbon atom in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale for Chemical Shift |

| ~ 160.0 | C=O | The carbonyl carbon is highly deshielded due to the double bond to the electronegative oxygen atom, placing it far downfield. |

| ~ 155.0 | C-SCH₃ | This carbon is part of the heterocyclic ring and is bonded to both sulfur and nitrogen, leading to a significant downfield shift. |

| ~ 148.0 | C-CH₃ | The sp²-hybridized carbon of the triazinone ring attached to the methyl group. |

| ~ 20.0 | Ring -CH₃ | A typical chemical shift for a methyl carbon attached to an sp² carbon. |

| ~ 14.0 | -S-CH₃ | The methyl carbon attached to sulfur is expected in the upfield region, characteristic of sp³ carbons. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No extensive sample preparation is required, making this a highly efficient technique.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Collect the sample spectrum over a range of 4000-600 cm⁻¹.

-

Co-add multiple scans (e.g., 32) to improve the signal-to-noise ratio.

-

Predicted IR Absorption Data and Interpretation

The IR spectrum will provide clear evidence for the key functional groups within the molecule. The predicted absorption bands are based on established correlation tables.[6][7][8][9]

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| 3400 - 3200 | N-H Stretch | Primary Amine (-NH₂) | A pair of medium-intensity peaks is expected for the symmetric and asymmetric stretching of the primary amine.[6] This is a strong indicator of the -NH₂ group. |

| 2950 - 2850 | C-H Stretch | Methyl groups (-CH₃) | These absorptions confirm the presence of sp³ C-H bonds from the two methyl groups. |

| ~ 1680 | C=O Stretch | Amide/Carbonyl | A strong, sharp absorption in this region is the characteristic signature of the carbonyl group within the triazinone ring.[9] |

| 1620 - 1550 | C=N Stretch / N-H Bend | Triazine Ring / Amine | Overlapping absorptions from the C=N bonds within the heterocyclic ring and the N-H bending (scissoring) vibration of the amine group are expected here. |

| ~ 700 | C-S Stretch | Methylthio (-S-CH₃) | A weaker absorption in the fingerprint region, indicative of the carbon-sulfur bond.[10] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Furthermore, the fragmentation pattern observed upon ionization offers valuable clues about the molecule's structure.

Expertise & Experience: Selecting the Ionization Method

Electron Ionization (EI) is a common and robust technique that typically induces significant fragmentation, providing a detailed "fingerprint" of the molecule. This is highly valuable for structural confirmation. For a clearer observation of the molecular ion, a soft ionization technique like Electrospray Ionization (ESI) could be employed, which often results in a protonated molecule, [M+H]⁺.

Caption: A generalized workflow for mass spectrometry analysis.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

Ionization: Bombard the vaporized sample with a high-energy electron beam (standardly 70 eV). This will cause ionization and fragmentation.

-

Mass Analysis: Separate the resulting positively charged ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: Detect the ions and generate a mass spectrum, which plots the relative abundance of ions at each m/z value.

Predicted Mass Spectrum and Fragmentation Pattern

The EI mass spectrum is predicted to show a molecular ion peak (M⁺˙) at m/z = 172, corresponding to the molecular weight of the compound. Key fragmentation pathways can be postulated based on the stability of the resulting fragments.[11][12][13]

Caption: Postulated fragmentation pathways for the title compound under EI-MS.

-

Molecular Ion (M⁺˙) at m/z 172: The presence of this peak confirms the molecular weight.

-

Loss of a Methyl Radical (m/z 157): Fragmentation of the ring-methyl or thio-methyl group.

-

Loss of a Thiomethyl Radical (m/z 125): Cleavage of the C-S bond is a likely fragmentation pathway, resulting in a stable ion.

-

Loss of Diazene (m/z 142): Retro-Diels-Alder type fragmentation of the triazine ring could lead to the loss of N₂H₂.

Summary and Conclusion

The combination of NMR, IR, and MS provides a powerful and complementary suite of data for the unambiguous structural confirmation of 4-amino-6-methyl-3-(methylthio)-1,2,4-triazin-5(4H)-one. This guide presents a predictive but technically grounded framework for acquiring and interpreting this data. The ¹H and ¹³C NMR spectra will elucidate the precise carbon-hydrogen framework, IR spectroscopy will confirm the presence of key functional groups (amine, carbonyl, C-S), and mass spectrometry will verify the molecular weight and reveal characteristic fragmentation patterns. Researchers working with this or structurally similar compounds can use this guide as a foundational reference for their analytical workflows.

References

-

Bavane, R. G., Khairnar, Y. N., & Jethave, G. N. (2023). SPECTROSCOPIC STUDIES OF SOME N-HETEROCYCLIC COMPOUNDS. Journal of Technology, 11(8). Available at: [Link]

-

PrepChem. (n.d.). Synthesis of 4-amino-6-tert.-butyl-3-methylthio-1,2,4-triazin-5-(4H)-one. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, Characterization and Biological Activity of Some 1,2,4-Triazine Derivatives. Retrieved from [Link]

-

PubChem. (n.d.). 4-Amino-6-(tert-butyl)-4H-1,2,4-triazine-3-thione-5-one. Retrieved from [Link]

-

Al-Romaigh, H. S., & Al-Zuhairi, A. J. (2022). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Journal of Medicinal and Chemical Sciences, 5(6), 967-976. Available at: [Link]

- Google Patents. (n.d.). CN103319424A - Synthesis method of 4-amino-6-tert-butyl-3-methylthio-1,2,4-triazine-5(4H).

-

ResearchGate. (n.d.). ¹H and ¹³CNMR Chemical shifts of the methylene group of acetate side chain and also C3 carbon atom of triazine ring. Retrieved from [Link]

-

Ghiur, A., et al. (2023). New Heterocyclic Compounds from Oxazol-5(4H)-one and 1,2,4-Triazin-6(5H)-one Classes: Synthesis, Characterization and Toxicity Evaluation. Molecules, 28(12), 4791. Available at: [Link]

-

El-Sayed, H. A., et al. (2019). Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. Molecules, 24(19), 3448. Available at: [Link]

-

NIST. (n.d.). 1,2,4-Triazin-5(4H)-one, 6-(1,1-dimethylethyl)-4-[(2-methylpropylidene)amino]-3-(methylthio)-. Retrieved from [Link]

-

Abdel-Rahman, R., & Bawazir, W. (2018). Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. International Journal of Organic Chemistry, 8, 191-200. Available at: [Link]

-

Digital.CSIC. (n.d.). Chapter 3 – Structural characterization of triazines. Retrieved from [Link]

-

Popa, M., et al. (2011). Thio Analogs of Pyrimidine Bases: Synthesis, Spectroscopic Study, and In Silico Biological Activity Evaluation of New 2-o-(m- and p-)Chlorobenzylthio-6-Methyl-5-Piperidino-(Morpholino-)Methyluracils. ISRN Organic Chemistry. Available at: [Link]

-

Gökce, H., & Bahçeli, S. (2013). Molecular structure, spectroscopic properties and DFT calculations of 2-(methylthio)nicotinic acid. ResearchGate. Available at: [Link]

-

University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]

-

Foks, H., et al. (2006). 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide. Molbank, 2006(4), M504. Available at: [Link]

-

PrepChem. (n.d.). Synthesis of 3-methylthio-4-amino-6-tert.-butyl-1,2,4-triazin-5(4H)-one. Retrieved from [Link]

-

Bazavova, I. M., et al. (2004). Synthesis of 4‐Amino‐6‐R‐4,5‐dihydro‐3‐phenacylthio‐1,2,4‐triazin‐5‐ones and 8H‐3‐R‐Aryl‐1,2,4‐triazino[3,4‐b][14][15][16]thiadiazin‐4‐ones. ChemInform, 35(15). Available at: [Link]

-

University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Arkat USA. (n.d.). Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Metamitron (I) (4-amino-3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one) and 4-amino-6-methyl-3-phenyl-1,2,4-triazin-5(4H). Retrieved from [Link]

-